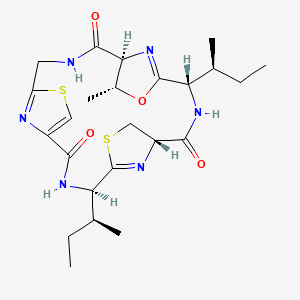
aerucyclamide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aerucyclamide a is a cyclic peptide.
Scientific Research Applications
Antiparasitic and Antimalarial Potential
Aerucyclamides, including aerucyclamide A, have been isolated from the cyanobacterium Microcystis aeruginosa and show promising antiparasitic and antimalarial properties. Aerucyclamide B, in particular, demonstrated significant activity against Plasmodium falciparum, a malaria-causing parasite, with submicromolar IC50 values. Similarly, aerucyclamide C exhibited low micromolar values against Trypanosoma brucei rhodesiense, another parasite. These findings indicate the potential of aerucyclamides as antimalarial agents (Portmann et al., 2008).
Toxicity and Ecological Role
Research has shown that aerucyclamides, including aerucyclamide A, are toxic to certain freshwater crustaceans like Thamnocephalus platyurus. This indicates a broader ecological impact of these compounds, potentially affecting aquatic ecosystems and the organisms within them (Portmann et al., 2008).
Synthetic Studies and Drug Development
Efforts towards the total synthesis of aerucyclamide B, a closely related compound to aerucyclamide A, have been made. This is significant for drug development, as synthetic versions of these compounds could be used in the creation of new pharmaceuticals with antimalarial or antiparasitic properties (Peña et al., 2013).
Photodegradation and Environmental Stability
Studies on aerucyclamide A's photodegradation in natural water environments suggest that its transformation is primarily driven by hydroxyl oxidation. Understanding the degradation pathways of such toxins in natural environments is crucial for assessing their ecological impact and persistence (Sha et al., 2021).
properties
Product Name |
aerucyclamide A |
|---|---|
Molecular Formula |
C24H34N6O4S2 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(1S,4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C24H34N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9,11-13,15,17-19H,6-8,10H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,15+,17-,18+,19-/m0/s1 |
InChI Key |
VJFRQMMMXJJUSM-VZGZUROSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=N[C@H](CS4)C(=O)N1)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)N1)C(C)CC |
synonyms |
aerucyclamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



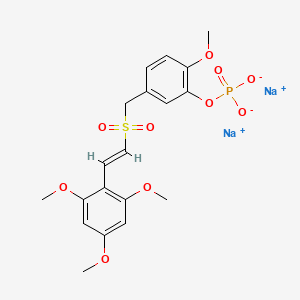
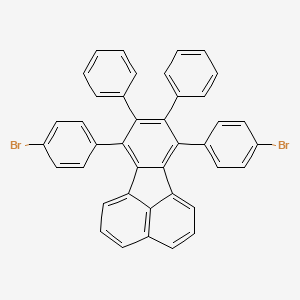
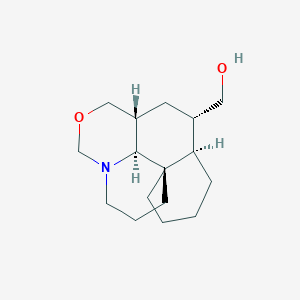
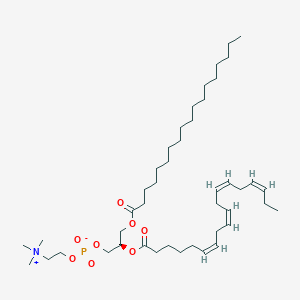
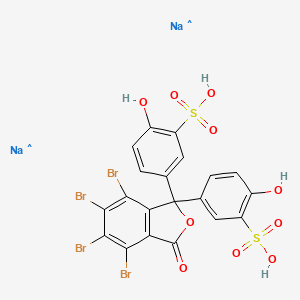
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)
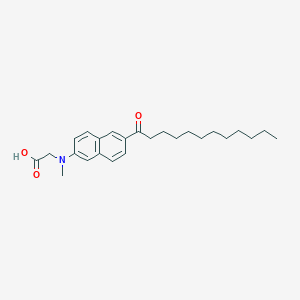

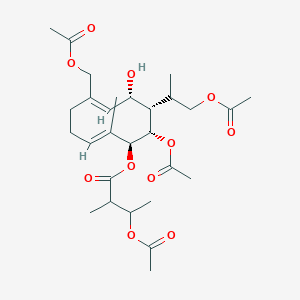
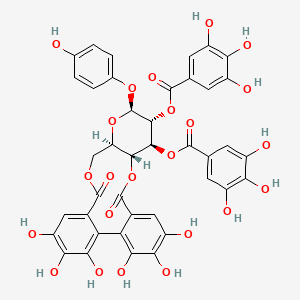
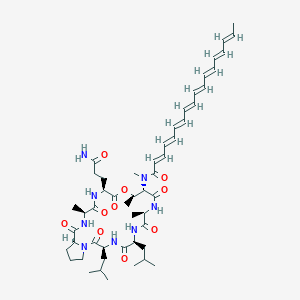
![Calix[6]pyrrole](/img/structure/B1263057.png)
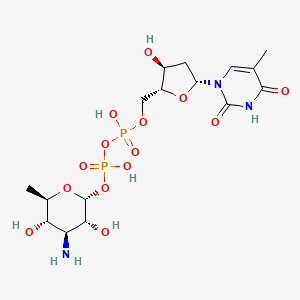
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)